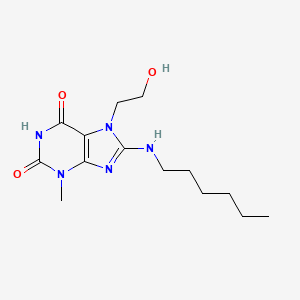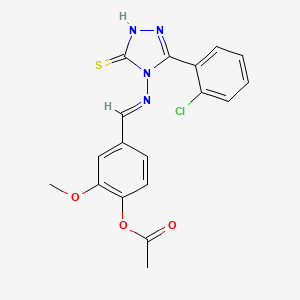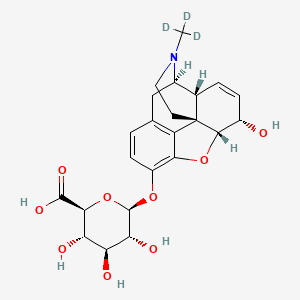
4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of Functional Groups: The hydroxy, oxo, and carbohydrazide groups are introduced through specific reactions, such as oxidation, reduction, and hydrazinolysis.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: Substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce hydroxyquinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: Quinoline derivatives are often used as catalysts in various organic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology
Antimicrobial Agents: Quinoline derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Some quinoline derivatives have been studied for their anticancer properties.
Antimalarial Drugs: Quinoline-based compounds are well-known for their antimalarial activity.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pharmaceutical Intermediates: These compounds serve as intermediates in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
4-hydroxyquinoline: Known for its antimicrobial properties.
2-oxoquinoline: Studied for its anticancer activity.
Carbohydrazide derivatives: Used in various industrial applications.
Uniqueness
4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
特性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-N-(propan-2-ylideneamino)-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c1-4-9-19-12-8-6-5-7-11(12)14(20)13(16(19)22)15(21)18-17-10(2)3/h5-8,20H,4,9H2,1-3H3,(H,18,21) |
InChIキー |
SSVWBXXJDILBNY-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)
![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12041606.png)


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)



![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)


